5,5-Dimethylhexanoic acid
Overview
Description
5,5-Dimethylhexanoic acid is an organic compound with the molecular formula C8H16O2. It is a carboxylic acid characterized by the presence of a carboxyl (-COOH) functional group attached to a hexane chain with two methyl groups at the 5th position. This compound is known for its applications in various fields, including synthetic chemistry and biochemical research .
Mechanism of Action
Biochemical Pathways
Biochemical pathways are complex networks of chemical reactions that occur in living organisms, and they can be influenced by various factors including the presence of specific compounds
Pharmacokinetics
Pharmacokinetics refers to how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. It has been noted that 5,5-dimethylhexanoic acid can be analyzed using a reverse phase (rp) hplc method .
Biochemical Analysis
Biochemical Properties
5,5-Dimethylhexanoic acid plays a significant role in biochemical reactions, particularly in the context of fatty acid metabolism. It interacts with enzymes such as acyl-CoA synthetase, which catalyzes the formation of acyl-CoA derivatives. This interaction is crucial for the activation of this compound, enabling its subsequent participation in metabolic pathways. Additionally, this compound may interact with proteins involved in lipid transport and storage, influencing lipid homeostasis within cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. In adipocytes, it can modulate lipid metabolism by influencing the expression of genes involved in fatty acid synthesis and degradation. This compound also affects cell signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which plays a role in energy homeostasis. Furthermore, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing overall cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptors or enzymes, leading to changes in their activity. For instance, the binding of this compound to acyl-CoA synthetase results in the formation of acyl-CoA derivatives, which are essential intermediates in fatty acid metabolism. Additionally, this compound may act as an allosteric modulator of certain enzymes, enhancing or inhibiting their activity. These interactions can lead to changes in gene expression, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can be significant. Prolonged exposure to this compound may lead to alterations in lipid metabolism, changes in gene expression, and potential impacts on cell viability. These effects are often dose-dependent and can vary based on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models are influenced by the dosage administered. At low doses, this compound may have minimal impact on overall physiology. At higher doses, it can induce significant changes in lipid metabolism, leading to alterations in body weight and fat distribution. Toxic effects may also be observed at very high doses, including liver damage and disruptions in metabolic homeostasis. These findings highlight the importance of careful dosage selection in experimental studies involving this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to fatty acid metabolism. It is activated by acyl-CoA synthetase to form acyl-CoA derivatives, which can then enter the β-oxidation pathway for energy production. Additionally, this compound may be incorporated into complex lipids, such as triglycerides and phospholipids, influencing lipid composition within cells. The interactions of this compound with various enzymes and cofactors are critical for its metabolic fate and overall impact on cellular metabolism .
Transport and Distribution
Within cells, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its uptake into cells and its subsequent localization within various cellular compartments. The distribution of this compound can influence its activity and function, as it may accumulate in lipid droplets or other organelles involved in lipid metabolism. Understanding the transport and distribution mechanisms of this compound is essential for elucidating its biological effects .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. This compound may be directed to specific compartments, such as the endoplasmic reticulum or mitochondria, where it can participate in lipid metabolism and other cellular processes. The localization of this compound within these compartments can affect its activity and function, highlighting the importance of subcellular targeting in its biochemical role .
Preparation Methods
Synthetic Routes and Reaction Conditions
5,5-Dimethylhexanoic acid can be synthesized through several methods. One common approach involves the oxidation of 5,5-dimethylhexanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions to facilitate the conversion of the alcohol group to a carboxyl group .
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic processes that involve the oxidation of hydrocarbons. For example, the oxidation of 2,5-dimethylhexane using catalysts like platinum or palladium can yield this compound. This method is advantageous due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.
Substitution: The carboxyl group can be substituted with other functional groups through reactions with appropriate reagents
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) for converting the carboxyl group to an acyl chloride
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Acyl chlorides, esters
Scientific Research Applications
5,5-Dimethylhexanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of esters and other organic compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Hexanoic acid: Lacks the two methyl groups at the 5th position.
2,2-Dimethylhexanoic acid: Methyl groups are at the 2nd position instead of the 5th.
3,3-Dimethylhexanoic acid: Methyl groups are at the 3rd position instead of the 5th.
Uniqueness
5,5-Dimethylhexanoic acid is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and interactions with biological molecules. This structural uniqueness makes it a valuable compound for studying enzyme inhibition and developing new synthetic routes .
Properties
IUPAC Name |
5,5-dimethylhexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-8(2,3)6-4-5-7(9)10/h4-6H2,1-3H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHRLSQLJDHSCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179255 | |
Record name | 5,5-Dimethylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24499-80-7 | |
Record name | 5,5-Dimethylhexanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24499-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,5-Dimethylhexanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024499807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,5-Dimethylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,5-dimethylhexanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.066 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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